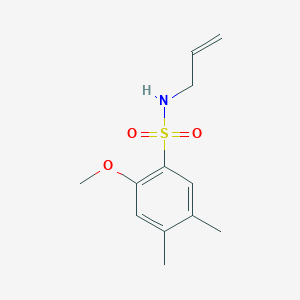

![molecular formula C25H15FN2O2 B5188787 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline](/img/structure/B5188787.png)

1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline, also known as FNQ, is a fluorescent dye used in scientific research. The compound has a unique structure that allows it to bind to biological molecules and emit light when excited. FNQ has been widely used in various fields such as biochemistry, pharmacology, and medical research due to its excellent properties.

Mechanism of Action

1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline binds to biological molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The compound has a planar structure that allows it to insert between the base pairs of DNA, leading to changes in its conformation. 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline can also bind to proteins and induce conformational changes that affect their activity.

Biochemical and Physiological Effects

1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has been shown to have minimal biochemical and physiological effects on living organisms. The compound is non-toxic and does not interfere with cellular processes. 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has been used in various in vitro and in vivo studies without causing any adverse effects.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has several advantages for lab experiments. The compound is highly fluorescent and can be easily detected using standard fluorescence microscopy and spectroscopy techniques. 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline is also stable and can be stored for long periods without losing its fluorescence properties. However, 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has some limitations, including its high cost and complex synthesis process. The compound also has poor solubility in aqueous solutions, making it challenging to use in certain experiments.

Future Directions

1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has several potential future directions in scientific research. The compound can be modified to improve its solubility and fluorescence properties, making it more versatile for different experiments. 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline can also be used in drug discovery to identify compounds that bind to specific biological molecules. Additionally, 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline can be used in medical research to study disease mechanisms and develop new therapies. Overall, 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has significant potential for future scientific research.

Synthesis Methods

1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline can be synthesized through a multi-step reaction process involving several chemical reagents. The synthesis starts with the condensation of 4-fluorobenzaldehyde and 3-nitrobenzaldehyde to form a Schiff base. The Schiff base is then reacted with 2-aminobenzophenone to form the final product, 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline. The synthesis process is complex and requires skilled personnel to perform.

Scientific Research Applications

1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has been widely used in scientific research due to its unique properties. The compound is commonly used as a fluorescent probe to study biological molecules such as proteins, nucleic acids, and lipids. 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline can selectively bind to these molecules and emit light when excited, making it an excellent tool for studying their structure and function.

properties

IUPAC Name |

1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15FN2O2/c26-19-11-8-17(9-12-19)22-15-24(18-5-3-6-20(14-18)28(29)30)27-23-13-10-16-4-1-2-7-21(16)25(22)23/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXWXPXAHPIZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5188708.png)

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188720.png)

![2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5188731.png)

![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5188738.png)

![2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol](/img/structure/B5188758.png)

![ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5188774.png)

![diethyl 5-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5188782.png)

![5,5'-[oxybis(4,1-phenyleneimino)]bis(5-oxopentanoic acid)](/img/structure/B5188795.png)

![2-(3-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5188814.png)

![3-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5188816.png)

![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5188823.png)